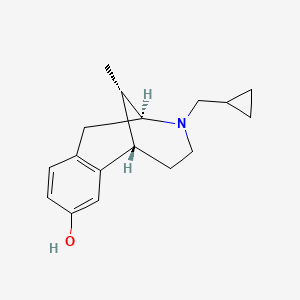
Gold nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Gold nitrate is typically prepared by reacting gold (III) hydroxide with concentrated nitric acid at 100°C: [ \text{Au(OH)}_3 + 4\text{HNO}_3 \rightarrow \text{HAu(NO}_3)_4 + 3\text{H}_2\text{O} ] This compound can also react with potassium nitrate to form potassium tetranitratoaurate at 0°C: [ \text{HAu(NO}_3)_4 + \text{KNO}_3 \rightarrow \text{KAu(NO}_3)_4 + \text{HNO}_3 ] In industrial settings, this compound can be synthesized through ultrasonic spray pyrolysis, where a gold (III) nitrate precursor is prepared under reflux conditions with nitric acid as the solvent and ammonium hydroxide as a neutralizer .
Analyse Des Réactions Chimiques
Gold nitrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced to gold metal or other gold compounds.
Substitution: It can react with other nitrates to form different this compound complexes.
Common reagents used in these reactions include nitric acid, potassium nitrate, and ammonium hydroxide. Major products formed from these reactions include potassium tetranitratoaurate and auric oxide .
Applications De Recherche Scientifique
Gold nitrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which gold nitrate exerts its effects involves its ability to act as an oxidizing agent. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, leading to various therapeutic effects. The molecular targets and pathways involved include the generation of reactive oxygen species and interaction with cellular proteins and DNA .
Comparaison Avec Des Composés Similaires
Gold nitrate can be compared with other gold compounds such as chloroauric acid and potassium tetranitratoaurate. While all these compounds contain gold, this compound is unique due to its specific oxidizing properties and its ability to form stable complexes with nitrates. Similar compounds include:
Chloroauric acid: Another gold compound used in gold extraction and nanoparticle synthesis.
Potassium tetranitratoaurate: A compound formed from the reaction of this compound with potassium nitrate.
This compound stands out due to its specific applications in nanoparticle synthesis and its role as an intermediate in gold extraction processes.
Propriétés
Formule moléculaire |
AuH7N4O15 |
|---|---|
Poids moléculaire |
500.04 g/mol |
Nom IUPAC |
gold(3+);nitric acid;trinitrate;trihydrate |
InChI |
InChI=1S/Au.HNO3.3NO3.3H2O/c;4*2-1(3)4;;;/h;(H,2,3,4);;;;3*1H2/q+3;;3*-1;;; |
Clé InChI |
DXRCZEMEUMQLGJ-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


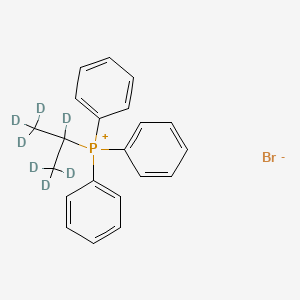


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
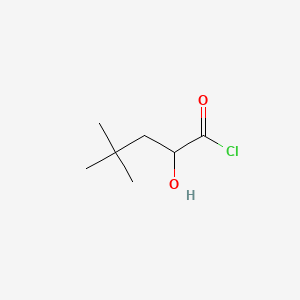
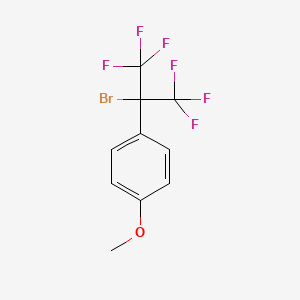


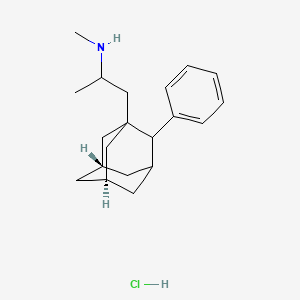
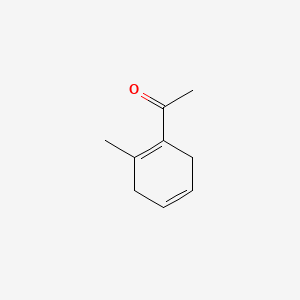
![(2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol](/img/structure/B13828656.png)
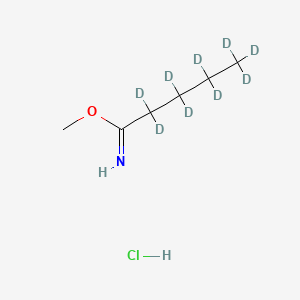
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
